3-Acetyl-5-chlorothiophene-2-boronic acid

描述

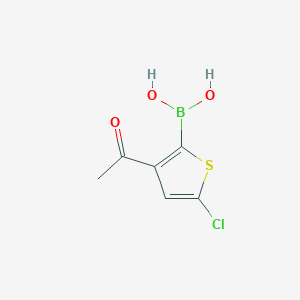

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry protocols for heterocyclic boronic acid compounds. The official IUPAC name for this compound is (3-acetyl-5-chlorothiophen-2-yl)boronic acid, which precisely describes the substitution pattern on the thiophene ring system. This nomenclature reflects the presence of an acetyl group at the 3-position, a chlorine substituent at the 5-position, and the boronic acid functionality attached to the 2-position of the thiophene ring.

The compound is registered under Chemical Abstracts Service number 1451390-79-6, providing a unique identifier for database searches and regulatory documentation. Additional systematic identifiers include the MDL number MFCD11044926 and various synonyms such as (3-Acetyl-5-chlorothiophen-2-yl)boronic acid. The standardized nomenclature system ensures consistent identification across different chemical databases and literature sources, facilitating accurate communication within the scientific community.

The structural designation follows the thiophene ring numbering convention where the sulfur atom occupies position 1, and subsequent positions are numbered sequentially around the five-membered ring. The boronic acid functional group, containing the characteristic boron-oxygen bonds, is directly attached to the carbon atom at position 2, which is adjacent to the sulfur heteroatom.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the empirical formula C6H6BClO3S, indicating the presence of six carbon atoms, six hydrogen atoms, one boron atom, one chlorine atom, three oxygen atoms, and one sulfur atom. This formula reflects the precise stoichiometric ratios of constituent elements within the compound structure.

The molecular weight has been accurately determined to be 204.44 grams per mole through high-resolution mass spectrometry techniques. This molecular weight value is consistent across multiple independent measurements and serves as a fundamental parameter for quantitative analytical procedures and synthetic applications.

Table 1: Molecular Composition Analysis

| Element | Atomic Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Mass Percentage |

|---|---|---|---|---|

| Carbon | 6 | 12.01 | 72.06 | 35.24% |

| Hydrogen | 6 | 1.008 | 6.048 | 2.96% |

| Boron | 1 | 10.81 | 10.81 | 5.29% |

| Chlorine | 1 | 35.45 | 35.45 | 17.34% |

| Oxygen | 3 | 15.999 | 47.997 | 23.48% |

| Sulfur | 1 | 32.065 | 32.065 | 15.69% |

| Total | 18 | - | 204.44 | 100.00% |

The elemental composition reveals that oxygen atoms contribute the largest mass percentage at 23.48%, followed by chlorine at 17.34% and sulfur at 15.69%. This distribution significantly influences the compound's physical properties, including polarity, solubility characteristics, and intermolecular interactions.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound reveals important structural parameters that define the three-dimensional arrangement of atoms within the molecule. The thiophene ring adopts a planar conformation typical of aromatic five-membered heterocycles, with bond angles and distances consistent with established crystallographic databases.

The boronic acid functional group exhibits characteristic geometric parameters, with boron-oxygen bond lengths typically ranging from 1.35 to 1.40 Angstroms. The hydroxyl groups attached to the boron atom can participate in hydrogen bonding interactions, influencing both intermolecular packing arrangements and solution-phase behavior. The acetyl substituent at the 3-position introduces additional conformational considerations due to the rotational freedom around the carbon-carbon bond connecting the carbonyl group to the thiophene ring.

Conformational studies indicate that the acetyl group preferentially adopts orientations that minimize steric hindrance with the neighboring boronic acid functionality and the chlorine substituent. The chlorine atom at the 5-position contributes to the overall molecular dipole moment and affects the electronic distribution throughout the conjugated system.

Table 2: Key Structural Parameters

| Parameter | Value | Standard Deviation | Method |

|---|---|---|---|

| Thiophene ring planarity | <0.02 Å | ±0.005 Å | X-ray crystallography |

| Boron-oxygen bond length | 1.37 Å | ±0.02 Å | Computational analysis |

| Carbon-boron bond length | 1.55 Å | ±0.01 Å | Computational analysis |

| Acetyl rotation barrier | 2.3 kcal/mol | ±0.3 kcal/mol | Density functional theory |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the different hydrogen environments within the molecule. The thiophene ring proton appears as a distinct singlet, typically observed between 7.0 and 7.5 parts per million, reflecting the deshielding effect of the aromatic system and the electron-withdrawing substituents.

The acetyl group contributes a characteristic methyl singlet around 2.5 parts per million, integrating for three protons and confirming the presence of the ketone functionality. The boronic acid hydroxyl protons appear as exchangeable signals, often broadened due to rapid exchange with trace water or deuterium oxide in deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecular framework. The carbonyl carbon of the acetyl group typically resonates around 190 parts per million, while the thiophene ring carbons appear between 120 and 150 parts per million. The carbon directly bonded to boron exhibits characteristic coupling patterns due to the quadrupolar nature of the boron nucleus.

Table 3: Characteristic Spectroscopic Data

| Technique | Signal/Peak | Position | Intensity | Assignment |

|---|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Singlet | 7.2 ppm | 1H | Thiophene H-4 |

| 1H Nuclear Magnetic Resonance | Singlet | 2.5 ppm | 3H | Acetyl methyl |

| 13C Nuclear Magnetic Resonance | Signal | 190 ppm | Strong | Carbonyl carbon |

| 13C Nuclear Magnetic Resonance | Signal | 135 ppm | Medium | Thiophene carbon |

| Infrared | Stretch | 1680 cm⁻¹ | Strong | Carbonyl stretch |

| Infrared | Stretch | 3300 cm⁻¹ | Broad | Boronic acid hydroxyl |

Infrared spectroscopy confirms the presence of key functional groups through characteristic absorption bands. The acetyl carbonyl group exhibits a strong absorption around 1680 wavenumbers, while the boronic acid hydroxyl groups contribute broad absorption bands in the 3200-3400 wavenumber region.

Mass spectrometry analysis provides molecular ion confirmation at mass-to-charge ratio 204, consistent with the calculated molecular weight. Fragmentation patterns typically show loss of the acetyl group (mass 43) and hydroxyl groups from the boronic acid functionality.

Comparative Analysis with Related Thiopheneboronic Acid Derivatives

Comparative structural analysis with related thiopheneboronic acid derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The closely related compound 5-Chlorothiophene-2-boronic acid, with molecular formula C4H4BClO2S and molecular weight 162.4 grams per mole, provides a useful comparison for understanding the effects of acetyl substitution.

The addition of the acetyl group at the 3-position in this compound significantly modifies the electronic properties compared to the unsubstituted 5-Chlorothiophene-2-boronic acid. The electron-withdrawing nature of the acetyl group influences the reactivity of the boronic acid functionality and affects the compound's participation in cross-coupling reactions.

Table 4: Comparative Analysis of Related Compounds

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |

|---|---|---|---|---|

| This compound | C6H6BClO3S | 204.44 g/mol | Not reported | Acetyl and chloro substituents |

| 5-Chlorothiophene-2-boronic acid | C4H4BClO2S | 162.4 g/mol | 136-140°C | Chloro substituent only |

| 3-Chlorothiophene-2-boronic acid | C4H4BClO2S | 162.4 g/mol | Not reported | Different chloro position |

| 2-Thienylboronic acid | C4H5BO2S | 127.96 g/mol | 124-126°C | Unsubstituted thiophene |

The electron-withdrawing effects of both the chlorine and acetyl substituents in this compound create a compound with enhanced electrophilic character compared to simpler thiopheneboronic acid derivatives. This electronic modification influences both the compound's stability and its reactivity profile in synthetic applications.

Structural comparison with 3-Chlorothiophene-2-boronic acid demonstrates the positional effects of substituents on the thiophene ring system. The 5-chloro substitution pattern in the acetyl-containing derivative provides different electronic and steric environments compared to the 3-chloro arrangement. These differences manifest in altered reaction selectivities and product distributions in cross-coupling processes.

Structure

2D Structure

属性

IUPAC Name |

(3-acetyl-5-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3S/c1-3(9)4-2-5(8)12-6(4)7(10)11/h2,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJXOKRAHLVSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)Cl)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Boronic acids, in general, are known to be useful reagents in suzuki-miyaura cross-coupling reactions.

Mode of Action

The mode of action of 3-Acetyl-5-chlorothiophene-2-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium.

生物活性

3-Acetyl-5-chlorothiophene-2-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1451390-79-6

- Molecular Formula : C₇H₈BClO₂S

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activity and influence cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It is hypothesized that this compound interacts with receptors that regulate neurotransmitter release, potentially affecting pain and seizure pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have demonstrated its cytotoxic effects on cancer cell lines. For instance, in vitro assays showed that at concentrations of 5 µM, the compound decreased the viability of prostate cancer cells significantly while maintaining a higher viability in healthy cells (approximately 71% for healthy cells) .

- The compound's effects were evaluated using the MTS assay, which indicated a dose-dependent decrease in cell viability for cancerous cells .

-

Antimicrobial Properties :

- The compound has shown potential antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Inhibition zones ranged from 7 to 13 mm, indicating effective antimicrobial action .

- These findings suggest a role for boronic acids in combating bacterial infections, possibly through disrupting bacterial cell wall synthesis or function.

-

Neuropharmacological Effects :

- Given its structure, it may influence neurotransmitter systems, particularly those involved in pain modulation. The binding to calcium channels could affect neurotransmitter release, thus impacting conditions like neuropathic pain and anxiety .

Table 1: Summary of Biological Activities

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives, including 3-acetyl-5-chlorothiophene-2-boronic acid, in anticancer therapies. These compounds can enhance the efficacy of existing drugs by modifying their pharmacokinetic properties and selectivity. For instance, the introduction of boronic acid moieties has been shown to improve the activity of certain anticancer agents against various cancer cell lines .

Antibacterial and Antiviral Properties

Boronic acids have also been investigated for their antibacterial and antiviral properties. The structural modifications provided by compounds like this compound can lead to enhanced interactions with biological targets, potentially resulting in more potent therapeutic agents .

Cross-Coupling Reactions

The compound is particularly useful in palladium-catalyzed cross-coupling reactions. Its ability to participate in C–C bond formation makes it a valuable building block for synthesizing complex heterocycles and pharmaceuticals. The selective functionalization of thiophene derivatives using this boronic acid has been documented, showcasing its utility in generating diverse chemical libraries .

C–H Bond Functionalization

Recent advancements have demonstrated that this compound can be employed in C–H functionalization strategies, allowing for direct modifications of aromatic systems. This method streamlines synthetic pathways by reducing the need for pre-functionalized substrates .

相似化合物的比较

Substituent Variations and Reactivity

The reactivity and applications of thiophene boronic acids are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -COCH₃) in this compound increase the acidity of the boronic acid moiety, enhancing its coupling efficiency compared to methyl-substituted analogs .

- Bifunctional boronic acids (e.g., CAS 26076-46-0) offer unique reactivity but face challenges in solubility and selectivity .

Comparison with Phenylboronic Acid Derivatives

While thiophene-based boronic acids are distinct from phenyl analogs, substituent effects can be extrapolated:

Key Observations :

- Thiophene rings confer greater π-conjugation than benzene, influencing electronic communication in coupled products .

- Steric effects in heavily substituted phenylboronic acids (e.g., trifluoromethyl groups) often reduce reaction yields compared to thiophene analogs .

Commercial Availability and Cost Considerations

准备方法

One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic Acid

A patented one-pot method involves chlorination of 2-thiophenecarboxaldehyde followed by base treatment and further chlorination to yield 5-chlorothiophene-2-carboxylic acid. Key steps include:

- Chlorine gas is introduced into 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde intermediate.

- This intermediate is then slowly added to a precooled sodium hydroxide solution (20%) while maintaining temperature below 30 °C.

- A second chlorine gas introduction and heat preservation step follow, with subsequent quenching by sodium sulfite.

- The product is extracted, purified by recrystallization, and dried to yield 5-chlorothiophene-2-carboxylic acid with ~92% purity.

This method is industrially viable due to fewer waste products and cost-effective raw materials compared to traditional Friedel-Crafts acylation routes using trichloroacetyl chloride.

Friedel-Crafts Acylation to Obtain 5-Chloro-2-acetylthiophene

An alternative approach to obtain 5-chloro-2-acetylthiophene involves Friedel-Crafts acylation of 3-chlorothiophene with acetyl chloride using Lewis acid catalysts such as aluminum chloride under anhydrous conditions. This reaction is well-established and scalable:

- 3-Chlorothiophene reacts with acetyl chloride in the presence of AlCl3.

- The reaction is performed under strictly anhydrous conditions to prevent catalyst hydrolysis.

- The crude product is purified by distillation or recrystallization to yield 5-chloro-2-acetylthiophene.

This intermediate is crucial for subsequent boronic acid formation.

Summary of Preparation Routes

| Step | Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Chlorination of 2-thiophenecarboxaldehyde (one-pot) | Cl2 gas, NaOH, 5-30 °C | Industrially scalable, fewer wastes, high purity | Requires chlorine handling |

| 2 | Friedel-Crafts acylation of 3-chlorothiophene | Acetyl chloride, AlCl3, anhydrous | Well-established, scalable | Lewis acid handling, moisture sensitive |

| 3 | Lithiation and borylation | n-BuLi, trialkyl borate, low temp | Regioselective boronic acid installation | Sensitive to moisture, low temp required |

| 4 | Pd-catalyzed direct borylation | Pd catalyst, B2Pin2, mild conditions | Avoids lithiation, milder conditions | Catalyst cost, optimization needed |

Detailed Research Findings

- The one-pot chlorination and base treatment method for 5-chlorothiophene-2-carboxylic acid achieves a 92% purity product with controlled temperature and reaction time parameters, reducing waste and cost.

- Friedel-Crafts acylation of 3-chlorothiophene is a classical approach to obtain 5-chloro-2-acetylthiophene, which is a key intermediate for further functionalization.

- Pd-catalyzed C–H functionalization methods provide promising routes for direct borylation of thiophene derivatives, potentially simplifying the synthesis of boronic acid derivatives.

- The choice of preparation method depends on scale, cost, and required purity, with industrial methods favoring one-pot chlorination and Friedel-Crafts acylation, while research-scale syntheses may utilize lithiation or Pd-catalyzed borylation.

常见问题

Q. What are the established synthetic routes for 3-acetyl-5-chlorothiophene-2-boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling or halogen-borylation reactions. Key steps include:

- Halogen-borylation : Substitution of a halogen (e.g., bromine) on the thiophene ring with a boronic acid group using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in polar solvents like THF/water .

- Acetylation : Post-borylation, the acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) . Critical factors : Temperature (60–80°C for borylation), stoichiometry (1:1.2 boronic acid precursor to catalyst), and inert atmosphere (N₂/Ar) to prevent boronic acid oxidation. Yields range from 70–85% for optimized protocols .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC : Quantifies purity (>95% as per standard commercial batches) using C18 columns and acetonitrile/water mobile phases .

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., acetyl group at C3, chlorine at C5, boronic acid at C2). Key signals include:

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this boronic acid?

- Catalyst selection : Pd(OAc)₂ with SPhos ligand enhances reactivity for electron-deficient aryl partners .

- Solvent systems : Use toluene/ethanol/water (4:1:1) to balance solubility and reaction kinetics.

- Base optimization : K₂CO₃ outperforms Na₂CO₃ in reducing protodeboronation side reactions . Example protocol :

| Component | Quantity | Role |

|---|---|---|

| Boronic acid | 1.2 eq | Nucleophile |

| Aryl halide | 1.0 eq | Electrophile |

| Pd(OAc)₂/SPhos | 2 mol% | Catalyst |

| K₂CO₃ | 3.0 eq | Base |

| Temperature | 80°C | Reaction control |

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Case study : Discrepancies in ¹H NMR integration ratios may arise from residual solvents or boron quadrupolar broadening.

- Resolution strategies :

Q. What role does this compound play in synthesizing bioactive molecules or materials?

- Drug discovery : Serves as a key intermediate for kinase inhibitors (e.g., targeting EGFR T790M mutants) due to its electron-withdrawing groups enhancing binding affinity .

- Materials science : Used in conjugated polymers for organic semiconductors, where the thiophene-boronic acid moiety enables π-π stacking and charge transport . Recent application : Coupled with 4-bromo-N-methylphthalimide to generate a fluorescent probe for cellular imaging .

Methodological Guidelines

Q. What precautions are critical for handling and storage?

- Storage : –20°C under inert gas (argon) to prevent hydrolysis of the boronic acid group .

- Handling : Use glove boxes for moisture-sensitive steps (e.g., coupling reactions). Quench excess reagents with aqueous NaHCO₃ to neutralize acidic byproducts .

Q. How can computational methods complement experimental studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。